molecular formula C7H14ClNO2 B6239937 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride CAS No. 2361636-27-1

5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride

Cat. No.: B6239937
CAS No.: 2361636-27-1
M. Wt: 179.6
InChI Key:
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Description

5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride: is a chemical compound with the molecular formula C7H13NO2·HCl and a molecular weight of 179.65 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity .

Biology: The compound is used in biological research to study its interactions with various biomolecules. It can serve as a ligand in binding studies or as a probe to investigate enzyme activity .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its spirocyclic structure is of interest for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride involves the reaction of a cyclic ketone with an amine to form a spirocyclic intermediate, which is then oxidized to form the desired compound.", "Starting Materials": [ "Cyclic ketone (e.g. cyclopentanone)", "Amine (e.g. 2-aminopropanol)", "Oxidizing agent (e.g. sodium chlorite)", "Hydrochloric acid", "Solvents (e.g. ethanol, water)" ], "Reaction": [ "Step 1: The cyclic ketone is reacted with the amine in the presence of a catalyst (e.g. p-toluenesulfonic acid) to form a spirocyclic intermediate.", "Step 2: The spirocyclic intermediate is oxidized using an oxidizing agent (e.g. sodium chlorite) to form the desired compound.", "Step 3: The product is isolated and purified by precipitation with hydrochloric acid and recrystallization from a suitable solvent (e.g. ethanol)." ] }

CAS No.

2361636-27-1

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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